N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
Triazolo pyrazine derivatives are a class of compounds that have been studied for their potential pharmacological properties . They are part of a larger group of compounds known as nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques such as X-ray crystallographic analysis . Triazole compounds, which are part of the larger triazolo pyrazine family, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, the oxidation or nitration of certain compounds can lead to the formation of a stable aromatic radical .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques, including melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Anticancer Activity
1,2,4-Triazole-containing scaffolds have garnered attention in drug discovery studies against cancer cells. These compounds exhibit promising anticancer properties. Researchers have explored their potential as cytotoxic agents, apoptosis inducers, and inhibitors of tumor growth. The unique structure of N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide makes it an interesting candidate for further investigation in this field .
Antimicrobial Agents
The N–C–S linkage in the 1,2,4-triazole skeleton contributes to its antimicrobial activity. Compounds containing the 1,2,4-triazole group, including N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, have been studied as potential antimicrobial agents. Their ability to inhibit microbial growth makes them valuable in combating infections .
Anti-Inflammatory Properties
1,2,4-Triazoles have shown anti-inflammatory effects. N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide may modulate inflammatory pathways, making it relevant for conditions involving inflammation .
Antioxidant Activity
The 1,2,4-triazole scaffold has antioxidant potential. Researchers have investigated compounds like N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide for their ability to scavenge free radicals and protect against oxidative stress .
Analgesic Effects
Some 1,2,4-triazoles exhibit analgesic properties. While more research is needed, N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide could potentially serve as an analgesic agent .
Other Potential Applications
Beyond the mentioned fields, 1,2,4-triazoles have relevance in organocatalysis, agrochemicals, and materials science. Researchers continue to explore novel applications for these compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoles, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazoles, which are part of the compound’s structure, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features allow them to bind readily in the biological system, potentially leading to various biochemical changes.
Biochemical Pathways
Compounds containing a triazole nucleus have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Substituted benzimidazole derivatives, which share some structural similarities with this compound, are associated with various types of pharmacokinetic and pharmacodynamics properties due to their affinity towards a variety of enzymes and protein receptors .
Result of Action
Given the wide range of biological activities exhibited by compounds containing a triazole nucleus , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-8-7-20-13(15(22)16-8)12(18-19-20)14(21)17-9-4-5-10(23-2)11(6-9)24-3/h4-7H,1-3H3,(H,16,22)(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILSTUYZDLMPNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide |
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